Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate
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Overview
Description
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with methyl 3-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is unique due to its specific substitution pattern on the thiazole ring and the benzoate moiety.
Biological Activity
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can lead to modulation of enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Overview
The compound has shown promise in various biological assays:
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
Anticancer Research
Research conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways. The combination of this compound with standard chemotherapy agents showed a synergistic effect, enhancing overall efficacy and reducing required dosages.
Anti-inflammatory Mechanisms
Another study highlighted the anti-inflammatory properties of the compound through the inhibition of pro-inflammatory cytokines. In vitro assays indicated a decrease in TNF-alpha and IL-6 levels when treated with this compound.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
methyl 3-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)15-8)13(17)16-11-6-4-5-10(7-11)14(18)19-3/h4-7H,1-3H3,(H,16,17) |
InChI Key |
NHEDNGOPPIZVKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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